REACTION_CXSMILES
|
[C:1]1([NH:7][S:8]([CH3:11])(=[O:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])([O-])=O.[K+].[K+].[CH2:18](Br)[CH3:19]>>[CH2:18]([N:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[S:8]([CH3:11])(=[O:10])=[O:9])[CH3:19] |f:1.2.3|
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NS(=O)(=O)C
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
dimethylform-amide(DMF)
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
which was stirred for over 10 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
DMF was distilled off under a reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
The resulting solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous MgSO4
|
Type
|
DISTILLATION
|
Details
|
The organic solvent was distilled off under a reduced pressure
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(S(=O)(=O)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.9 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |